molecular formula C17H16ClN3OS B6721375 N-[2-(5-chlorothiophen-2-yl)ethyl]-3-(imidazol-1-ylmethyl)benzamide

N-[2-(5-chlorothiophen-2-yl)ethyl]-3-(imidazol-1-ylmethyl)benzamide

Cat. No.: B6721375
M. Wt: 345.8 g/mol
InChI Key: YGLUYNAYPHZQII-UHFFFAOYSA-N
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Description

N-[2-(5-chlorothiophen-2-yl)ethyl]-3-(imidazol-1-ylmethyl)benzamide is a complex organic compound that features a benzamide core linked to an imidazole ring and a chlorothiophene moiety

Properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)ethyl]-3-(imidazol-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3OS/c18-16-5-4-15(23-16)6-7-20-17(22)14-3-1-2-13(10-14)11-21-9-8-19-12-21/h1-5,8-10,12H,6-7,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLUYNAYPHZQII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NCCC2=CC=C(S2)Cl)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chlorothiophen-2-yl)ethyl]-3-(imidazol-1-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the following steps:

    Synthesis of 5-chlorothiophene-2-ethylamine: This can be achieved through the chlorination of thiophene followed by an alkylation reaction to introduce the ethylamine group.

    Formation of 3-(imidazol-1-ylmethyl)benzoic acid: This involves the reaction of imidazole with benzyl chloride to form the imidazolylmethyl group, followed by carboxylation to introduce the benzoic acid moiety.

    Coupling Reaction: The final step involves coupling 5-chlorothiophene-2-ethylamine with 3-(imidazol-1-ylmethyl)benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the coupling reaction and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chlorothiophen-2-yl)ethyl]-3-(imidazol-1-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

N-[2-(5-chlorothiophen-2-yl)ethyl]-3-(imidazol-1-ylmethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(5-chlorothiophen-2-yl)ethyl]-3-(imidazol-1-ylmethyl)benzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the benzamide moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(5-chlorothiophen-2-yl)ethyl]-3-(imidazol-1-ylmethyl)benzamide: shares structural similarities with other benzamide derivatives and imidazole-containing compounds.

    Benzimidazole derivatives: Known for their broad-spectrum biological activities.

    Thiazole derivatives: Exhibit diverse biological activities, including antimicrobial and anticancer properties.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which allow it to interact with a wide range of biological targets and exhibit multiple modes of action. This makes it a versatile compound for various applications in research and industry.

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